4-bromo-1,1-difluorocycloheptane
Description
Properties
CAS No. |
2694744-59-5 |
|---|---|
Molecular Formula |
C7H11BrF2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents :
The reaction’s regioselectivity favors the 4-position due to steric and electronic effects of the difluoromethyl groups. Side products, such as 3-bromo isomers, are minimized by controlling reaction time and temperature.
Alternative Synthetic Routes
Challenges and Adjustments
Sequential Fluorination and Bromination
A less common approach involves introducing fluorine and bromine sequentially:
-
Bromination of cycloheptene : Electrophilic addition of to form 1,2-dibromocycloheptane.
-
Fluorination : Reaction with a fluorinating agent (e.g., ) to replace bromine atoms at the 1-position.
-
Debromination : Selective removal of the 2-bromo group using zinc () in acetic acid.
Limitations
-
Low selectivity : Competing fluorination at multiple positions reduces yield.
-
Complex purification : Requires chromatography to isolate the 4-bromo isomer.
Comparative Analysis of Methods
Mechanistic Insights
Radical Bromination Mechanism
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1-difluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 1,1-difluorocycloheptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of difluorocycloheptanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: 4-azido-1,1-difluorocycloheptane, 4-thio-1,1-difluorocycloheptane.
Reduction: 1,1-difluorocycloheptane.
Oxidation: 4-bromo-1,1-difluorocycloheptanone.
Scientific Research Applications
Chemical Research Applications
4-Bromo-1,1-difluorocycloheptane serves as an important building block in organic synthesis. Its structure allows for the introduction of bromine and fluorine functionalities, which can be manipulated to create more complex molecules.
Synthesis of Organic Compounds
- Fluorinated Compounds : The compound is used in the synthesis of fluorinated organic compounds that exhibit enhanced biological activity or improved material properties.
- Reactivity : The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms enhance the stability and reactivity of the resulting compounds.
| Reaction Type | Example Products |
|---|---|
| Substitution Reactions | 4-Azido-1,1-difluorocycloheptane |
| Reduction Reactions | 1,1-Difluorocycloheptane |
| Oxidation Reactions | 4-Bromo-1,1-difluorocycloheptanone |
Biological Applications
The compound is being investigated for its potential bioactive properties . Research has indicated that this compound may possess antifungal and antimicrobial activities.
Drug Discovery
- Bioactivity : Studies have shown that derivatives of this compound can exhibit significant activity against various pathogens, making them candidates for further development as pharmaceuticals.
- Mechanism of Action : The interaction with biological targets is facilitated by the unique electronic properties imparted by the fluorine and bromine substituents.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a potential lead compound for developing new therapeutic agents.
Antimicrobial Properties
- Case Study : A study highlighted its effectiveness against certain fungal strains, suggesting its utility in antifungal drug development.
Potential Drug Development
- The compound's structural features are being leveraged to design new drugs targeting specific diseases.
Industrial Applications
In industry, this compound is utilized for developing advanced materials that require specific thermal and chemical properties.
Material Science
- Thermal Stability : Its unique structure contributes to materials that can withstand high temperatures without degrading.
- Chemical Resistance : The incorporation of fluorinated compounds often results in materials with superior resistance to chemical attack.
Mechanism of Action
The mechanism of action of 4-bromo-1,1-difluorocycloheptane involves its interaction with molecular targets through its bromine and fluorine atoms. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Molecular Comparisons
A comparative analysis of molecular frameworks and substituents is critical for understanding differences in physical and chemical behavior. Key compounds include:
Table 1: Molecular Properties of 4-Bromo-1,1-difluorocycloheptane and Related Compounds
Key Observations :
- The cycloheptane ring in the target compound introduces steric effects distinct from linear alkenes (e.g., 4-bromo-1,1,2-trifluoro-1-butene) or heptane chains.
- Bromine increases molecular weight significantly compared to ethynyl or fluorinated substituents.
Physical Properties
Available data for analogs suggest trends in boiling points, density, and stability:
Table 2: Physical Properties of Selected Compounds
Analysis :
- Boiling Points : Linear bromo-fluoro alkenes (e.g., 4-bromo-1,1,2-trifluoro-1-butene) exhibit moderate boiling points (~95–98°C) due to polarity and molecular weight. Cycloheptane derivatives likely have higher boiling points due to increased surface area and van der Waals interactions.
- Density : Bromine’s high atomic mass contributes to higher density (e.g., 1.639 g/mL for the butene analog). The cycloheptane derivative may exhibit similar density trends.
- Water Solubility : Bromo-fluoro compounds are generally hydrophobic, as seen in 4-bromo-1,1,2-trifluoro-1-butene .
Substitution Reactions:
- Bromine in this compound is susceptible to nucleophilic substitution (e.g., Suzuki coupling, as seen in ’s synthesis of TPEDNI using bromo intermediates ).
- Fluorine’s electronegativity may stabilize adjacent carbocations or direct electrophilic attacks.
Stability and Handling:
- Brominated compounds (e.g., 4-bromo-1,2-diaminobenzene) are classified as toxic solids during transport , suggesting similar precautions for the target compound.
- Light sensitivity is common in bromo-fluoro compounds, as noted for 4-bromo-1,1,2-trifluoro-1-butene .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-bromo-1,1-difluorocycloheptane, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from cycloheptenone derivatives. For example, describes the preparation of a structurally similar compound (4,5-trans-dibromo-1,1-difluorocycloheptane) from 4-cycloheptenone, involving bromination and fluorination steps. Key challenges include controlling regioselectivity during halogenation and minimizing byproducts. Purification typically employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Confirm purity via GC-MS or HPLC, and characterize using and NMR to verify substituent positions .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : NMR identifies proton environments (e.g., cycloheptane ring protons), while NMR confirms fluorine substitution patterns.
- X-ray crystallography : Resolves stereochemical ambiguity, as seen in for a brominated pyrazole derivative, which used single-crystal X-ray diffraction to confirm bond angles and torsion strains .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
Q. What safety protocols are critical when handling brominated and fluorinated cycloheptanes?
- Methodological Answer : Brominated compounds are toxic and corrosive; fluorinated derivatives may release HF under thermal stress. Key protocols:
- Use fume hoods and PPE (gloves, goggles).
- Neutralize spills with sodium bicarbonate or calcium carbonate.
- Store in airtight containers away from light (see for cyclohexylmethyl bromide handling guidelines) .
Advanced Research Questions
Q. How do substituents influence the ring inversion dynamics of this compound?
- Methodological Answer : Conformational analysis via dynamic NMR (DNMR) or computational modeling (DFT) can quantify inversion barriers. highlights that bulky substituents (e.g., bromine) slow ring inversion in cycloheptanes due to steric hindrance. For example, 4,5-trans-dibromo-1,1-difluorocycloheptane exhibits restricted pseudorotation even at -150°C. Variable-temperature NMR experiments (e.g., in CDCl) can track coalescence temperatures to estimate activation energies .
Q. What strategies optimize the regioselectivity of electrophilic substitutions in difluorocycloheptane systems?
- Methodological Answer : Fluorine's electron-withdrawing effects direct electrophiles to specific positions. For bromination:
- Use Lewis acids (e.g., FeBr) to stabilize transition states.
- Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites. describes similar regioselective bromination in trifluorobutene derivatives, emphasizing solvent polarity's role in directing attack .
Q. How can researchers design biological activity studies for bromo-difluorocycloheptanes?
- Methodological Answer :
- Comparative assays : Test against structurally related compounds (e.g., ’s table comparing antimicrobial activity of brominated cyclohexanes). Use in vitro models (e.g., bacterial cultures or cancer cell lines) with cytotoxicity controls .
- Structure-activity relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) to isolate functional group contributions.
- Mechanistic studies : Probe interactions with biological targets (e.g., enzyme inhibition assays) using fluorescence labeling (see ’s services for fluorescent tagging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
